3-Bromo-6-(trifluoromethyl)-1H-indazole is a halogenated derivative of indazole, an important heterocyclic compound. This compound features a bromine atom and a trifluoromethyl group, which significantly influence its chemical properties and biological activities. The presence of these substituents enhances its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various methods, with the most common approach involving the bromination of 6-(trifluoromethyl)-1H-indazole using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
3-Bromo-6-(trifluoromethyl)-1H-indazole belongs to the class of indazole derivatives, which are characterized by their five-membered aromatic ring structure containing two nitrogen atoms. It is classified as a heterocyclic aromatic organic compound.
The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole typically involves the following steps:
In industrial settings, the synthesis may utilize continuous flow reactors to enhance efficiency and consistency in product quality. Reaction parameters such as temperature, time, and concentration are carefully controlled to maximize yield and minimize by-products.
3-Bromo-6-(trifluoromethyl)-1H-indazole has a molecular formula of C8H5BrF3N3 and a molecular weight of approximately 265.05 g/mol. The structural representation highlights:
The compound's unique structure imparts distinct electronic properties due to the presence of both halogen and trifluoromethyl substituents, making it a valuable scaffold in drug discovery.
3-Bromo-6-(trifluoromethyl)-1H-indazole can participate in various chemical reactions:
These reactions are essential for expanding the chemical diversity of indazole derivatives, which are crucial for developing new therapeutic agents.
The mechanism of action for 3-Bromo-6-(trifluoromethyl)-1H-indazole varies based on its application. In medicinal chemistry, it may interact with specific enzymes or receptors:
Relevant data indicate that the trifluoromethyl group significantly influences both physical and chemical properties, making it a subject of interest in various research fields.
3-Bromo-6-(trifluoromethyl)-1H-indazole has several scientific applications:
The compound's diverse applications underscore its significance in both academic research and industrial settings.
Halogenation, particularly bromination, serves dual purposes in indazole-based drug design. First, bromine atoms act as effective leaving groups, enabling versatile transition metal-catalyzed cross-coupling reactions for structural diversification. Second, the substantial size and polarizability of bromine facilitate critical halogen bonding interactions with biological targets, enhancing binding specificity and affinity. Bromine's balanced steric and electronic properties make it ideal for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing efficient synthesis of complex derivatives from simple indazole precursors [4] [8].
The trifluoromethyl (-CF₃) group exerts profound effects on molecular behavior. Its strong electron-withdrawing nature modulates the indazole ring's electron distribution, enhancing metabolic stability by protecting adjacent positions from oxidative degradation. Simultaneously, the high lipophilicity of the -CF₃ group (π-hydrophobic parameter = 0.88) significantly increases membrane permeability while maintaining acceptable aqueous solubility—a crucial balance for oral bioavailability. This "fluorine magic" is particularly valuable in optimizing pharmacokinetic profiles without excessive molecular weight inflation [4] [6].
Table 1: Impact of Substituents on Indazole Drug Properties
Substituent | Electronic Effect | Lipophilicity (ΔLogP) | Key Pharmacological Advantages |
---|---|---|---|
Bromine (3-position) | Mild σ-electron withdrawal | +0.86 | Enables cross-coupling chemistry; halogen bonding capability |
Trifluoromethyl (6-position) | Strong σ-electron withdrawal | +1.04 | Enhanced metabolic stability; improved membrane permeability |
Bromo/trifluoromethyl combination | Synergistic polarization | +1.90 | Optimized balance of reactivity and stability for lead optimization |
The synergistic combination of 3-bromo and 6-trifluoromethyl substituents creates a uniquely polarized indazole scaffold. The electron-deficient character at the 6-position, induced by the -CF₃ group, activates the C-Br bond at the 3-position toward metal insertion. This electronic synergy facilitates regioselective functionalization at both positions, enabling parallel optimization of drug-like properties and target engagement. The resultant compounds exhibit enhanced conformational stability and resistance to metabolic deactivation compared to nonsubstituted indazoles [4] [6] [8].
The specific 3,6-disubstitution pattern on the indazole ring creates a spatially optimized pharmacophore with distinct advantages over other regioisomers. The bromine at the 3-position occupies a sterically demanding site adjacent to the pyrrole-type nitrogen, positioning it for optimal interactions with hydrophobic enzyme pockets. Meanwhile, the trifluoromethyl group at the 6-position extends away from the ring system's plane, creating a pronounced hydrophobic vector that enhances binding to shallow protein clefts. This specific arrangement maximizes the compound's ability to engage with diverse biological targets, particularly kinase ATP-binding sites and GPCR allosteric pockets [1] [4].
Table 2: Comparative Analysis of Indazole Regioisomers
Isomer | CAS Number | Molecular Weight (g/mol) | Distinctive Properties |
---|---|---|---|
3-Bromo-6-(trifluoromethyl)-1H-indazole | 1000341-21-8 | 265.03 | Optimal geometry for electrophilic reactions at C3; enhanced metabolic stability |
4-Bromo-6-(trifluoromethyl)-1H-indazole | 1000342-95-9 | 265.03 | Greater electron deficiency at C4; reduced halogen bond donor capacity |
6-Bromo-3-(trifluoromethyl)-1H-indazole | 1374258-63-5 | 265.03 | Altered dipole moment; different hydrogen bonding orientation |
3-Bromo-5-(trifluoromethyl)-1H-indazole | 1086378-32-6 | 265.03 | Linear configuration reducing three-dimensional interactions |
Synthetic versatility underpins the privileged status of 3-bromo-6-(trifluoromethyl)-1H-indazole. The bromine atom undergoes efficient palladium-catalyzed cross-coupling, enabling C-C, C-N, and C-O bond formation under mild conditions. The electron-withdrawing trifluoromethyl group ortho to the reaction site significantly accelerates these transformations. Additionally, the N-H functionality provides a handle for N-alkylation or N-arylation, allowing further structural diversification. This dual functionalization capacity enables rapid generation of chemical libraries for structure-activity relationship studies [4] [8].
Computational analyses of 3-bromo-6-(trifluoromethyl)-1H-indazole reveal favorable drug-like properties, including moderate lipophilicity (cLogP ~3.15) and topological polar surface area (28.7 Ų), suggesting good membrane permeability. The compound's molecular weight (265.03 g/mol) falls well within Lipinski's guidelines, enhancing its potential as a lead compound. These characteristics, combined with the scaffold's demonstrated biological relevance in CCR1 antagonists and kinase inhibitors, establish its status as a privileged structure for medicinal chemistry optimization programs [4] [5] [8].
Table 3: Key Derivatives and Their Applications
Derivative | CAS Number | Structure | Primary Application |
---|---|---|---|
tert-Butyl 4-bromo-6-(trifluoromethyl)-1H-indazole-1-carboxylate | 2680709-24-2 | N-Boc protected | Intermediate for selective N-functionalization |
6-(Trifluoromethyl)-1H-indazol-3-ylboronic acid | Not provided | Boronic acid at C3 | Suzuki-Miyaura cross-coupling partner |
3-(Heteroaryl)-6-(trifluoromethyl)-1H-indazole | Various | C3-coupled heterocycles | Kinase inhibitor cores (e.g., Bcr-Abl, JAK2) |
The scaffold's versatility is exemplified in published routes to CCR1 antagonists, where 3-bromo-6-(trifluoromethyl)-1H-indazole serves as a precursor to advanced intermediates. Through sequential N-protection, halogen-metal exchange, and electrophilic trapping, researchers have generated potent analogs with nanomolar affinity. The electron-withdrawing trifluoromethyl group enhances the acidity of the N-H proton (predicted pKa ~13.5), facilitating regioselective N-alkylation without competing O-alkylation. These synthetic advantages accelerate the optimization of potency and ADME properties in drug discovery campaigns [4] [8].
Table 4: Key Compounds in Pharmaceutical Development
Compound Name | Core Structure | Therapeutic Target | Development Status |
---|---|---|---|
BI-3802 | Modified indazole | Protein degradation | Research compound |
CCX354 | Indazole derivative | CCR1 antagonist | Phase II completed |
BMS-817399 | Trifluoromethyl heterocycle | CCR1 antagonist | Phase II completed |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4